2-Carbamothioylsulfanylethyl carbamodithioate; manganese; ZINC

Description

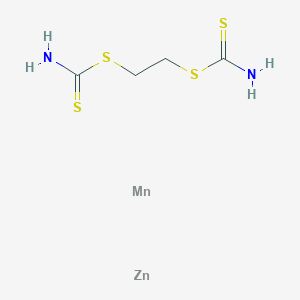

Mancozeb is a dithiocarbamate non-systemic agricultural fungicide with multi-site, protective action on contact. It is a combination of two other dithiocarbamates: maneb and zineb . Mancozeb is widely used to control a variety of fungal diseases in field crops, fruits, nuts, vegetables, and ornamentals .

Properties

Molecular Formula |

C4H8MnN2S4Zn |

|---|---|

Molecular Weight |

332.7 g/mol |

IUPAC Name |

2-carbamothioylsulfanylethyl carbamodithioate;manganese;zinc |

InChI |

InChI=1S/C4H8N2S4.Mn.Zn/c5-3(7)9-1-2-10-4(6)8;;/h1-2H2,(H2,5,7)(H2,6,8);; |

InChI Key |

MSUOKLCPGNJGFW-UHFFFAOYSA-N |

Canonical SMILES |

C(CSC(=S)N)SC(=S)N.[Mn].[Zn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Mancozeb is synthesized by reacting a manganese soluble salt with the disodium or dipotassium salt of ethylene bisdithiocarbamate. This mixture is then treated with a soluble zinc salt and formaldehyde . Another method involves mixing an organic solvent with the wet product of mancozeb for dehydration by distillation, followed by jet heating or membrane-type evaporator heating for continuous operations .

Industrial Production Methods

In industrial settings, mancozeb is produced by complexing washed, dehydrated maneb with zinc salt. This involves refining maneb, zinc salt, and reaction adjuvants, followed by abrading the slurry to generate a complex reaction .

Chemical Reactions Analysis

Types of Reactions

Mancozeb undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with and inactivates the sulfhydryl groups of amino acids and enzymes within fungal cells .

Common Reagents and Conditions

Common reagents used in reactions with mancozeb include manganese salts, disodium or dipotassium salts of ethylene bisdithiocarbamate, zinc salts, and formaldehyde . The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include ethylenethiourea, a breakdown product of mancozeb and other ethylene bisdithiocarbamate pesticides .

Scientific Research Applications

Mancozeb has a wide range of scientific research applications:

Mechanism of Action

Mancozeb exerts its effects by reacting with and inactivating the sulfhydryl groups of amino acids and enzymes within fungal cells. This results in the disruption of lipid metabolism, respiration, and the production of adenosine triphosphate . Mancozeb acts on multiple sites within fungal cells, making it effective against a wide range of fungal diseases .

Comparison with Similar Compounds

Mancozeb is part of a group of dithiocarbamate fungicides, which also includes maneb, metiram, propineb, and zineb . Compared to these compounds, mancozeb is unique due to its combination of maneb and zineb, providing a broader spectrum of activity and greater effectiveness in controlling fungal diseases .

List of Similar Compounds

- Maneb

- Metiram

- Propineb

- Zineb

Mancozeb’s multi-site action and broad-spectrum effectiveness make it a valuable tool in agricultural disease management, despite its potential toxicological concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.